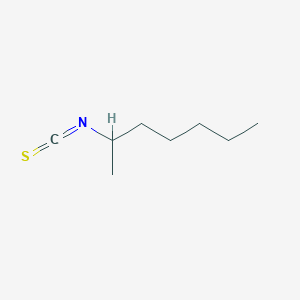
p-Tolyl chloroformate
概要
説明
p-Tolyl chloroformate is an aryl chloroformate . It is a clear colorless liquid with a molecular weight of 170.59 . The linear formula of p-Tolyl chloroformate is ClCO2C6H4CH3 .
Molecular Structure Analysis
The molecular formula of p-Tolyl chloroformate is C8H7ClO2 . The InChI string is 1S/C8H7ClO2/c1-6-2-4-7(5-3-6)11-8(9)10/h2-5H,1H3 and the SMILES string is Cc1ccc(OC(Cl)=O)cc1 .
Physical And Chemical Properties Analysis
p-Tolyl chloroformate has a boiling point of 99.5 °C/20 mmHg and a density of 1.188 g/mL at 25 °C . The refractive index n20/D is 1.5099 (lit.) .
科学的研究の応用
Solvolysis Studies : D’Souza et al. (2013) studied the solvolyses of p-tolyl chlorothionoformate and p-chlorophenyl chlorothionoformate in organic mixtures. Their research contributes to understanding the mechanisms of such reactions and the influence of substrate similarity on solvolysis rates (D’Souza et al., 2013).
Materials Chemistry : Chang et al. (2004) explored the use of chloroform, which solvates poly(3-hexylthiophene) for transistor active layers. They found that using solvents with higher boiling points, like 1,2,4-trichlorobenzene, improves field-effect mobilities in poly(3-hexylthiophene) films (Chang et al., 2004).
Pharmacokinetic Modeling : Sasso et al. (2013) applied an updated physiologically based pharmacokinetic model for chloroform to evaluate CYP2E1-mediated renal toxicity in rats and mice. This study is important for understanding the metabolic processes and toxicological impacts of chloroform in different species (Sasso et al., 2013).
Analytical Chemistry : Majumdar and Das (1966) conducted a study using various aromatic hydroxylamines, including N-benzoyl-p-tolyl-hydroxylamine, as spectrophotometric reagents for vanadium determination. Their work contributes to the development of analytical methods for metal detection (Majumdar & Das, 1966).
Chemical Kinetics : Lezama and Chuchani (2015) researched the homogeneous, unimolecular elimination of phenyl chloroformate and p-tolyl chloroformate in the gas phase. Their findings help elucidate the mechanisms and kinetics of these reactions (Lezama & Chuchani, 2015).
Safety and Hazards
p-Tolyl chloroformate is classified as Acute Tox. 3 Oral - Skin Corr. 1B . It is combustible and can cause severe skin burns and eye damage. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves when handling this chemical . It should be stored in a cool, well-ventilated place and kept away from heat/sparks/open flames/hot surfaces .
作用機序
Target of Action
p-Tolyl chloroformate is a reactive organic compound that belongs to the group of aryl chloroformates . Its primary targets are organic compounds with active hydrogen atoms, such as alcohols and amines .
Mode of Action
The mode of action of p-Tolyl chloroformate involves the reaction with these targets, specifically, it reacts with the hydroxy group of alcohols and the amino group of amines . This reaction results in the formation of esters or amides, respectively, with the release of a chloride ion .
Biochemical Pathways
The biochemical pathways affected by p-Tolyl chloroformate are those involving the synthesis of esters and amides . The downstream effects of these reactions can vary widely, depending on the specific compounds involved .
Pharmacokinetics
Given its reactivity, it is likely to be rapidly metabolized in the body .
Result of Action
The molecular and cellular effects of p-Tolyl chloroformate’s action are primarily the result of its reactivity with compounds containing active hydrogen atoms . This can lead to the formation of new compounds, such as esters and amides, which can have various biological effects .
Action Environment
The action, efficacy, and stability of p-Tolyl chloroformate can be influenced by various environmental factors . For example, the presence of moisture can lead to hydrolysis of the chloroformate group, reducing its reactivity . Additionally, the compound’s reactivity can be influenced by the pH of the environment, with more acidic or basic conditions potentially increasing its reactivity .
特性
IUPAC Name |
(4-methylphenyl) carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-6-2-4-7(5-3-6)11-8(9)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFZPIYYMJUNRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80918199 | |
| Record name | 4-Methylphenyl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80918199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Tolyl chloroformate | |
CAS RN |
937-62-2, 52286-75-6 | |
| Record name | Carbonochloridic acid, 4-methylphenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Tolyl chloroformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tolyl chloroformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052286756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylphenyl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80918199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tolyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.542 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | p-tolyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.120 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary decomposition pathways of p-tolyl chloroformate in the gas phase?
A1: The research demonstrates that p-tolyl chloroformate undergoes unimolecular gas-phase elimination through two main pathways []:
Q2: What mechanistic insights are provided regarding the formation of p-chlorotoluene and 2-chloro-4-methylphenol from p-tolyl chloroformate?
A2: The study proposes distinct mechanisms for the formation of each product []:
Q3: What is the rate-determining step in these elimination reactions of p-tolyl chloroformate?
A3: The authors suggest that the polarization of the carbon-chlorine bond (C-Cl), specifically in the Cδ+…Clδ− direction, plays a crucial role in determining the reaction rate for both the decarboxylation and decarbonylation pathways of p-tolyl chloroformate [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Chloro-2-methylbenzo[d]thiazole](/img/structure/B1345658.png)


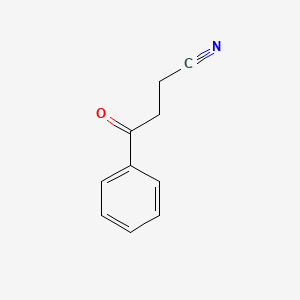
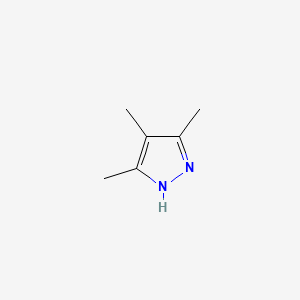
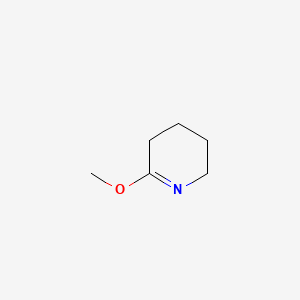

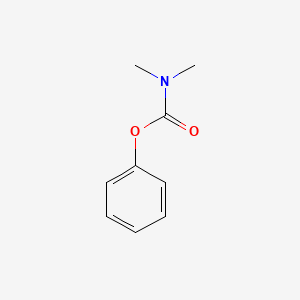
![1,4-Dioxaspiro[4.5]dec-7-ene](/img/structure/B1345672.png)

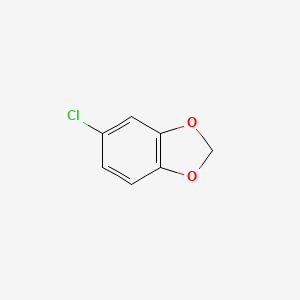
![5-Vinylbenzo[d][1,3]dioxole](/img/structure/B1345675.png)
